![molecular formula C18H25N3O3S2 B2873833 N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 898449-00-8](/img/structure/B2873833.png)
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide, also known as TAK-063, is a novel and potent antipsychotic drug candidate that is currently undergoing clinical trials. It was discovered by Takeda Pharmaceutical Company Limited and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
CCR4 Receptor Antagonists Development
One of the key applications of similar sulfonamide compounds is in the development of CCR4 receptor antagonists, which are crucial in immunological responses and have potential therapeutic implications. For instance, the discovery of AZD-2098 and AZD-1678 as potent and bioavailable CCR4 receptor antagonists highlights the importance of such compounds in medical research, particularly in treating conditions related to immune system dysregulation (Kindon et al., 2017).
Antimicrobial Activities
Compounds with a sulfonamide moiety, similar to the specified chemical, have shown promising results in antimicrobial activities. Research into new heterocyclic compounds containing a sulfonamido moiety has been conducted with the aim of synthesizing antibacterial agents. The precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, for example, was reacted with various active methylene compounds producing derivatives with significant antimicrobial activities (Azab et al., 2013).
Drug Metabolism Studies
Sulfonamide compounds have also been studied for their roles in drug metabolism, with research indicating their potential in producing mammalian metabolites through microbial-based surrogate biocatalytic systems. Such studies are crucial for understanding drug interactions and effects within the human body, providing insights that can lead to the development of safer and more effective medications (Zmijewski et al., 2006).
Synthesis and Structure-Activity Relationships
The synthesis and structure-activity relationships (SAR) of compounds containing sulfonamides, such as the specified chemical, are of great interest in medicinal chemistry. Research into indazole arylsulfonamides as human CCR4 antagonists, for example, sheds light on the importance of methoxy- or hydroxyl-containing groups and the impact of substituents on the compound's potency (Procopiou et al., 2013).
Wirkmechanismus
Target of Action
The primary target of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
This compound acts as a potent and selective ALK inhibitor . It binds to the ATP-binding site of ALK, thereby inhibiting the phosphorylation and activation of the ALK pathway . This leads to the inhibition of cell proliferation and induces apoptosis in ALK-dependent cancer cells .
Biochemical Pathways
The compound affects the ALK pathway, which is involved in cell growth and survival . When the compound inhibits ALK, it disrupts the signaling of this pathway, leading to the inhibition of cell proliferation and induction of apoptosis . This is particularly relevant in the context of non-small cell lung cancer (NSCLC) where the EML4-ALK fusion gene has been identified .
Result of Action
The molecular effect of the compound’s action is the inhibition of the ALK pathway, leading to decreased cell proliferation and increased apoptosis . On a cellular level, this results in the reduction of tumor growth in ALK-dependent cancers .
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-20-9-11-21(12-10-20)17(15-5-7-16(24-2)8-6-15)14-19-26(22,23)18-4-3-13-25-18/h3-8,13,17,19H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIXHJXFMNTZMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.